
O-(2,3-Dihydroxypropyl)-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,3-Dihydroxypropyl)-L-tyrosine: is a modified amino acid derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tyrosine backbone with a 2,3-dihydroxypropyl group attached to the oxygen atom on the phenolic ring. The presence of the dihydroxypropyl group imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,3-dihydroxypropyl)-L-tyrosine typically involves the protection of the amino and carboxyl groups of L-tyrosine, followed by the introduction of the 2,3-dihydroxypropyl group. One common method includes the use of epichlorohydrin as a reagent to introduce the dihydroxypropyl moiety. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The protected intermediate is then deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: O-(2,3-Dihydroxypropyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dihydroxypropyl group to a hydroxyl group.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or acylated tyrosine derivatives.
Scientific Research Applications
Chemistry: O-(2,3-Dihydroxypropyl)-L-tyrosine is used as a building block in the synthesis of complex molecules and polymers
Biology: In biological research, this compound is used to study protein modifications and enzyme interactions. It can serve as a substrate for enzymes that modify tyrosine residues, providing insights into enzymatic mechanisms and protein function.
Medicine: this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing enzyme inhibitors or activators. Additionally, it may be used in the development of diagnostic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of O-(2,3-dihydroxypropyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydroxypropyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The phenolic hydroxyl group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
L-Tyrosine: The parent compound, lacking the dihydroxypropyl group.
O-(2,3-Dihydroxypropyl)uridine: A nucleoside analog with a similar dihydroxypropyl modification.
Bisphenol A diglycidyl ether: A compound with a similar dihydroxypropyl group but different core structure.
Uniqueness: O-(2,3-Dihydroxypropyl)-L-tyrosine is unique due to its combination of the tyrosine backbone and the dihydroxypropyl group. This combination imparts distinct chemical and biological properties, making it valuable for a wide range of applications. Its ability to participate in diverse chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Properties
CAS No. |
63245-21-6 |
|---|---|
Molecular Formula |
C12H17NO5 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(2,3-dihydroxypropoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C12H17NO5/c13-11(12(16)17)5-8-1-3-10(4-2-8)18-7-9(15)6-14/h1-4,9,11,14-15H,5-7,13H2,(H,16,17)/t9?,11-/m0/s1 |
InChI Key |
BKRMLNMJSANDHQ-UMJHXOGRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCC(CO)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



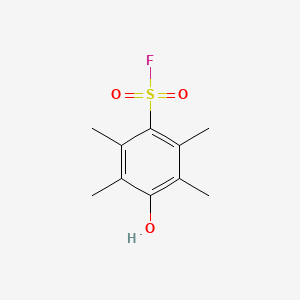
![7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B14491423.png)

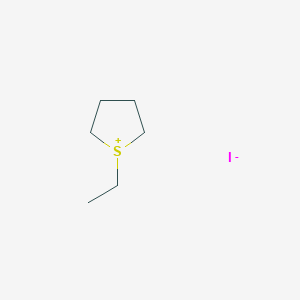


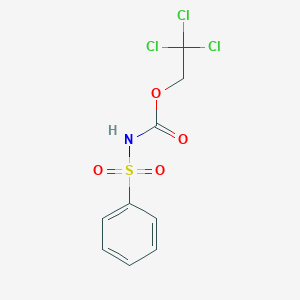
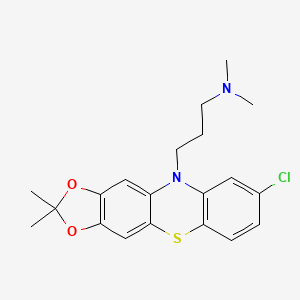
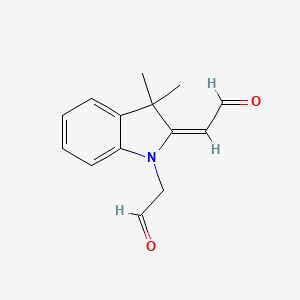
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
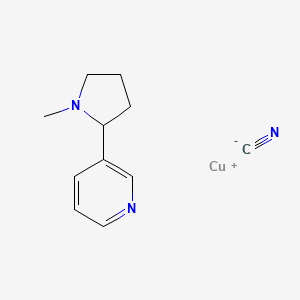

![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
